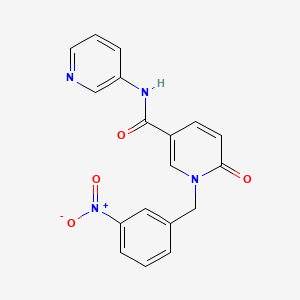

1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide

Description

This compound is a pyridine-derived carboxamide featuring a 3-nitrobenzyl group at the 1-position and a pyridin-3-yl substituent at the amide nitrogen.

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O4/c23-17-7-6-14(18(24)20-15-4-2-8-19-10-15)12-21(17)11-13-3-1-5-16(9-13)22(25)26/h1-10,12H,11H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFZLQMNYZSEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the dihydropyridine intermediate.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyridine boronic acid and a halogenated dihydropyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitrobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Aminobenzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide

This compound is a complex organic compound featuring a nitrobenzyl group, a pyridine ring, and a dihydropyridine core. It belongs to the dihydropyridine family, which is known for its diverse biological activities.

Overview

- IUPAC Name: 1-[(3-nitrophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridine-3-carboxamide

- Molecular Formula: C18H14N4O4

- Molecular Weight: 350.3 g/mol

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives using potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: The nitro group can be reduced to an amino group using hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

- Substitution: The nitrobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions like sodium hydroxide.

Applications in Scientific Research

This compound has several applications in scientific research:

- Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly for cardiovascular diseases, due to its dihydropyridine core, which is common in calcium channel blockers.

- Similar compounds include Nifedipine, Amlodipine, and Nicardipine, all well-known calcium channel blockers with a similar dihydropyridine core.

- Biological Studies: The compound can be used to study the effects of nitrobenzyl and pyridine groups on biological systems, including their interactions with enzymes and receptors.

- Industrial Chemistry: It can serve as an intermediate in synthesizing more complex organic molecules used in various industrial applications.

Research suggests that the biological activity of this compound may be attributed to several mechanisms:

- Calcium Channel Modulation: Dihydropyridines interact with voltage-gated calcium channels, which play a critical role in neurotransmitter release and muscle contraction.

- Antioxidant Activity: The nitro group can participate in redox reactions, potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects: Compounds with similar structures have shown the ability to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. The A3 adenosine receptor (A3AR) subtype is a promising therapeutic target for inflammatory diseases .

Uniqueness

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, compounds with a dihydropyridine core typically act as calcium channel blockers by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the pyridine core and amide nitrogen. Key comparisons include:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

- Bioactivity : Pyridin-3-yl substitution (target) may improve hydrogen-bonding capacity vs. p-tolyl ( compound), favoring interactions with biological targets like kinases .

- Volatility: Unlike the non-volatile carboxamides, methanimine derivatives (e.g., compounds) exhibit low molecular weights and fruity odors, suggesting divergent applications (e.g., fragrances vs. therapeutics) .

Physicochemical and Spectral Data

- Mass Spectrometry: While the target compound’s spectra are unavailable, analogs like 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide () show characteristic pyridone fragmentation patterns (e.g., m/z 152 [M+H]+). The nitro group in the target may introduce additional peaks near m/z 76 (NO2+) .

- Retention Indices (GC) : compounds with alkyl chains (e.g., RI = 1442) have higher volatility than the target carboxamide, which likely exhibits stronger retention in HPLC due to polar groups .

Biological Activity

The compound 1-(3-nitrobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 310.31 g/mol. The presence of the nitro group and the pyridine moiety contributes to its unique chemical properties and biological interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Calcium Channel Modulation : Dihydropyridines are known to interact with voltage-gated calcium channels, which play a critical role in neurotransmitter release and muscle contraction.

- Antioxidant Activity : The nitro group can participate in redox reactions, potentially leading to reduced oxidative stress in biological systems.

- Anti-inflammatory Effects : Compounds with similar structures have shown the ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Antioxidant Activity

Studies have demonstrated that compounds within the dihydropyridine class exhibit significant antioxidant properties. For instance, a related compound showed a marked increase in antioxidant enzyme levels (such as superoxide dismutase and catalase) in animal models subjected to oxidative stress .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been suggested that it may exert protective effects against excitotoxicity and oxidative damage in neuronal cells . The activation of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways has been identified as a crucial mechanism underlying these effects.

Anticancer Properties

Preliminary investigations indicate that this compound may possess anticancer properties. Dihydropyridine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of apoptosis and cell cycle arrest . Specific studies reported IC50 values indicating effective inhibition against breast cancer cell lines .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.